N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide
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Description
The compound "N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The presence of bromine and chlorine atoms suggests potential for interaction with various biological targets, and the sulfonamide group is a common feature in many drugs, indicating the compound's potential pharmacological relevance.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, the synthesis of various N-(aryl)-benzenesulfonamides has been reported through reactions involving sulfonyl chlorides and different substituted phenyl amines in basic aqueous media . Although the specific synthesis of "N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the reaction of 4-chlorobenzenesulfonyl chloride with 5-bromopyridin-2-amine.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as NMR and IR, and sometimes confirmed by X-ray crystallography . The presence of halogen atoms and the sulfonamide group in the molecule can lead to various intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's crystal packing and stability.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, including further substitution reactions where the halogen atoms can be replaced by other groups, potentially modifying the compound's biological activity . The sulfonamide group can also engage in the formation of hydrogen bonds, which is important for the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by the substituents on the benzene ring and the nature of the sulfonamide group. The presence of halogen atoms can increase the lipophilicity of the compound, which can affect its pharmacokinetic properties, such as absorption and distribution . The stability of the compound can be assessed through studies involving metabolic stability, as seen in the evaluation of certain benzenesulfonamide derivatives in the presence of human liver microsomes .
Safety And Hazards
The safety data sheet for a related compound, “N-t-Butyl2-(5-bromopyridin-2-yl)acetamide”, provides information on handling and storage, as well as first-aid measures6. However, the specific safety and hazard information for “N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide” is not available in the searched resources.
Future Directions
The future directions for the research and application of “N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide” are not specified in the searched resources.
Please note that this analysis is based on the available data and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNLBJSKSQOTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide |
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